7-fluoro-1H-indazol-6-amine
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Overview
Description
7-Fluoro-1H-indazol-6-amine is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom at the 7th position and an amine group at the 6th position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
7-Fluoro-1H-Indazol-6-Amine is a compound that has been found to have anticancer properties . The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in the disruption of the normal functioning of these kinases, leading to the inhibition of cell growth and proliferation . The compound N-(4-fluorobenzyl)-1H-indazol-6-amine has shown potent anti-proliferative activity .
Biochemical Pathways
The affected pathways include the CHK1-, CHK2-, and SGK-induced pathways . The inhibition of these pathways leads to the disruption of cell cycle progression and DNA damage response, which are crucial for the survival and proliferation of cancer cells .
Pharmacokinetics
The compound n-(4-fluorobenzyl)-1h-indazol-6-amine has shown potent anti-proliferative activity, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation . This is achieved through the disruption of cell cycle progression and DNA damage response, leading to cell death . The compound N-(4-fluorobenzyl)-1H-indazol-6-amine has shown potent anti-proliferative activity, with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in the metabolism of tryptophan .
Cellular Effects
7-fluoro-1H-indazol-6-amine has been found to exhibit anti-proliferative activity in human colorectal cancer cells (HCT116), indicating its potential role in influencing cell function . It also remarkably suppressed the IDO1 protein expression .
Metabolic Pathways
Indazole derivatives have been found to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazol-6-amine typically involves the formation of the indazole core followed by the introduction of the fluorine and amine groups. One common method is the cyclization of 2-fluorobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole ring. Subsequent functionalization steps introduce the amine group at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of transition metal catalysts and controlled reaction conditions to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research indicates that derivatives of 7-fluoro-1H-indazol-6-amine may act as inhibitors of specific enzymes, making them potential candidates for drug development.
Comparison with Similar Compounds
1H-indazole: Lacks the fluorine and amine groups, resulting in different chemical properties and biological activities.
2H-indazole: Another tautomeric form of indazole with distinct reactivity.
7-chloro-1H-indazol-6-amine:
Uniqueness: 7-Fluoro-1H-indazol-6-amine is unique due to the presence of both the fluorine and amine groups, which confer specific chemical properties and biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, while the amine group increases its reactivity and potential for forming hydrogen bonds .
Properties
IUPAC Name |
7-fluoro-1H-indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPCUNZCCWBZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892745-85-5 |
Source
|
Record name | 7-fluoro-1H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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